(E)-3-Hydroxy-4-nonenoic Acid
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Overview
Description
(E)-3-Hydroxy-4-nonenoic Acid is an organic compound characterized by a hydroxyl group and a double bond in its structure. This compound is a member of the hydroxy fatty acids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Hydroxy-4-nonenoic Acid typically involves the aldol condensation of aldehydes followed by reduction and oxidation steps. One common method includes the reaction of nonanal with a suitable base to form the corresponding enolate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often involve the use of strong bases like sodium hydroxide or potassium hydroxide and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is advantageous due to its eco-friendly nature and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: (E)-3-Hydroxy-4-nonenoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxo-4-nonenoic acid.
Reduction: The double bond can be reduced to form 3-hydroxy-nonanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.
Major Products:
Oxidation: 3-oxo-4-nonenoic acid.
Reduction: 3-hydroxy-nonanoic acid.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(E)-3-Hydroxy-4-nonenoic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants .
Mechanism of Action
The mechanism of action of (E)-3-Hydroxy-4-nonenoic Acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and can influence cellular signaling pathways related to inflammation and oxidative stress. The compound’s hydroxyl group and double bond play crucial roles in its biological activity .
Comparison with Similar Compounds
- 3-Hydroxy-4-octenoic Acid
- 3-Hydroxy-4-decanoic Acid
- 3-Hydroxy-4-undecenoic Acid
Comparison: (E)-3-Hydroxy-4-nonenoic Acid is unique due to its specific chain length and the position of the hydroxyl group and double bond. This structural uniqueness contributes to its distinct biological activities and applications. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(E)-3-hydroxynon-4-enoic acid |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h5-6,8,10H,2-4,7H2,1H3,(H,11,12)/b6-5+ |
InChI Key |
PMFGHKDIYFNBMZ-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/C(CC(=O)O)O |
Canonical SMILES |
CCCCC=CC(CC(=O)O)O |
Origin of Product |
United States |
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